2-Methyladenine hemisulfate (unlabelled)
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyladenine hemisulfate typically involves the methylation of adenine. One common method is the reaction of adenine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting 2-Methyladenine is then treated with sulfuric acid to form the hemisulfate salt .
Industrial Production Methods
Industrial production of 2-Methyladenine hemisulfate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or other separation techniques to obtain the desired chemical purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyladenine hemisulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its structure.
Substitution: It can undergo substitution reactions where one of its atoms is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
2-Methyladenine hemisulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in nucleoside and nucleotide chemistry.
Biology: It is employed in studies involving DNA and RNA interactions.
Medicine: Research on its potential therapeutic applications is ongoing.
Industry: It is used in the production of various biochemical reagents and standards
Mechanism of Action
The mechanism of action of 2-Methyladenine hemisulfate involves its interaction with nucleic acids. It can intercalate into DNA or RNA, disrupting their normal function. This interaction can inhibit the replication and transcription processes, making it a valuable tool in genetic and molecular biology research .
Comparison with Similar Compounds
Similar Compounds
Adenine: The parent compound of 2-Methyladenine.
2-Chloroadenine: Another derivative of adenine with different chemical properties.
6-Methyladenine: A methylated derivative at a different position on the adenine ring.
Uniqueness
2-Methyladenine hemisulfate is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. This makes it particularly useful in studies where precise modifications of nucleic acids are required .
Properties
IUPAC Name |
2-methyl-7H-purin-6-amine;sulfuric acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H7N5.H2O4S/c2*1-3-10-5(7)4-6(11-3)9-2-8-4;1-5(2,3)4/h2*2H,1H3,(H3,7,8,9,10,11);(H2,1,2,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSFOQOZBNPPFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C(=N1)N=CN2)N.CC1=NC(=C2C(=N1)N=CN2)N.OS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N10O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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